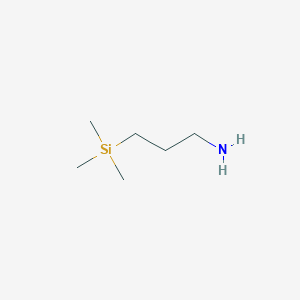

3-Aminopropyltrimethylsilane

Beschreibung

3-Aminopropyltrimethoxysilane (APTS, CAS 13822-56-5) is a bifunctional organosilane with a primary amine group (–NH₂) and three methoxy (–OCH₃) substituents bonded to a silicon atom. Its molecular formula is C₆H₁₇NO₃Si (molecular weight: 179.29 g/mol) . APTS is widely used as a coupling agent in composites, coatings, and adhesives due to its ability to form covalent bonds with organic polymers and inorganic substrates via hydrolysis and condensation reactions . The amino group facilitates hydrogen bonding and chemical interactions with polar surfaces, enhancing adhesion and dispersion .

Eigenschaften

IUPAC Name |

3-trimethylsilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRLCKFENIXNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171198 | |

| Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18187-14-9 | |

| Record name | 3-Aminopropyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18187-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine, 3-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018187149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopropyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Aminopropyltrimethylsilane can be synthesized through the reaction of 3-chloropropyltrimethylsilane with ammonia. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction is as follows:

Cl(CH2)3Si(CH3)3+NH3→H2N(CH2)3Si(CH3)3+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of reducing agents like lithium aluminum hydride.

Substitution: This compound readily undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as halides, thiols, or amines under mild to moderate conditions.

Major Products:

Oxidation: Silanol or siloxane derivatives.

Reduction: Reduced silane compounds.

Substitution: Substituted silane derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Surface Modification

APTMS is extensively used for modifying the surfaces of materials, particularly silica and other inorganic substrates. Its amine functional groups facilitate strong bonding with surfaces, enhancing adhesion and chemical stability.

Table 1: Surface Modification Applications of APTMS

Biosensing Applications

The ability of APTMS to modify surfaces makes it valuable in biosensing technologies. It is employed to create functionalized surfaces that can selectively bind biomolecules, enhancing the sensitivity and specificity of sensors.

Table 2: Biosensing Applications of APTMS

Drug Delivery Systems

APTMS-modified nanoparticles have shown promise in drug delivery applications. The amine groups enhance the interaction between nanoparticles and biological systems, improving drug loading and release profiles.

Case Study: Drug Delivery Using APTMS-Functionalized Nanoparticles

In a study involving tannin-rich grape residue, APTMS was added to improve the physicochemical properties of nanoparticles, resulting in enhanced adsorption performance for drug delivery applications. The modification facilitated better interaction with therapeutic agents, leading to improved efficacy in targeted delivery systems .

Nanotechnology Applications

APTMS plays a crucial role in nanotechnology, particularly in the synthesis and functionalization of nanomaterials. Its ability to form stable siloxane networks allows for the creation of advanced materials with tailored properties.

Table 3: Nanotechnology Applications of APTMS

Environmental Applications

APTMS has also been explored for environmental applications, including water treatment processes. Its functionalization capabilities allow for the development of materials that can effectively remove contaminants from water sources.

Case Study: Water Treatment Using APTMS-Modified Materials

Research indicates that APTMS-functionalized ceramic filters exhibit enhanced retention capacity for contaminants, demonstrating its potential utility in environmental remediation efforts .

Wirkmechanismus

The primary mechanism of action of 3-Aminopropyltrimethylsilane involves the formation of covalent bonds between the silane groups and the surface hydroxyl groups of substratesThe amino group provides additional reactivity, allowing for further modifications and functionalizations .

Vergleich Mit ähnlichen Verbindungen

Structural Differences

The following table summarizes key structural differences between APTS and related aminosilanes:

Key Insights :

- Alkoxy Group Impact : APTS (methoxy) hydrolyzes faster than APTES (ethoxy) due to lower steric hindrance and higher reactivity of –OCH₃ .

- Amine Functionality : MAPTS replaces the primary amine with a methyl-substituted secondary amine (–NHCH₃), reducing hydrogen-bonding capacity but increasing hydrophobicity .

- Chain Length: N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane has an extended diamine chain, enabling stronger interfacial interactions in epoxy resins .

Physicochemical Properties and Performance

Hydrolysis and Condensation Rates

- APTS: Rapid hydrolysis in aqueous or alcoholic solutions (minutes to hours), forming silanol (–SiOH) intermediates that condense into siloxane networks .

- APTES : Slower hydrolysis (hours to days) due to bulkier –OC₂H₅ groups, favoring controlled film formation in humidity-sensitive applications .

- MAPTS: Intermediate hydrolysis rate; the –NHCH₃ group reduces water solubility but enhances compatibility with non-polar polymers like polyethylene .

Thermal Stability

- APTS : Decomposes at ~250°C, limiting high-temperature applications .

- APTES : Higher thermal stability (decomposition ~280°C) due to ethoxy groups .

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Stable up to 300°C, ideal for aerospace composites .

Hydrogen Bonding and Intermolecular Interactions

Computational studies (DFT and inelastic neutron scattering) reveal:

Biologische Aktivität

3-Aminopropyltrimethylsilane (APTMS) is an organosilane compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of APTMS, focusing on its applications in biochemistry, materials science, and potential therapeutic uses.

Chemical Structure and Properties

APTMS is characterized by the presence of a trimethylsilyl group and an amino group, which allows it to interact with various substrates. Its molecular formula is , and it has a molecular weight of approximately 149.29 g/mol. APTMS is known for its ability to form stable bonds with siliceous surfaces and other oxides, making it a valuable coupling agent in various applications.

Biological Applications

1. Surface Functionalization

APTMS is widely used for surface modification due to its amino functional group, which can provide sites for further chemical reactions. For instance, it has been employed to enhance the biocompatibility of materials used in biomedical applications, such as implants and drug delivery systems. The amino groups facilitate the attachment of biomolecules, improving the interaction between the material and biological environments .

2. Antimicrobial Activity

Recent studies have indicated that APTMS exhibits antimicrobial properties. Research involving the treatment of surfaces with APTMS showed a significant reduction in bacterial colonization, suggesting its potential use in coatings that prevent biofilm formation on medical devices . The mechanism behind this activity may involve the disruption of bacterial cell membranes due to the interaction between the amino groups and the microbial cells.

3. Enzyme Immobilization

APTMS has been utilized as a support for enzyme immobilization, which enhances enzyme stability and reusability in various biochemical processes. For example, APTMS-modified silica supports have been shown to effectively bind enzymes such as lipases and proteases, facilitating their application in biocatalysis . The immobilization process typically involves covalent bonding between the enzyme's active sites and the amino groups on the APTMS surface.

Case Studies

Case Study 1: Enzyme Activity Enhancement

In a study focusing on lipase immobilization using APTMS-modified silica, researchers reported an increase in enzyme activity by up to 50% compared to free lipase. The modified silica provided a more favorable microenvironment for enzyme activity due to enhanced substrate accessibility and reduced denaturation rates .

Case Study 2: Antimicrobial Coatings

A study investigated the effectiveness of APTMS-based coatings on stainless steel surfaces against Escherichia coli. The results demonstrated a 90% reduction in bacterial adhesion after 24 hours of exposure, highlighting APTMS's potential as an antimicrobial agent in healthcare settings .

| Study | Application | Findings |

|---|---|---|

| Enzyme Immobilization | Lipase on silica | 50% increase in activity compared to free lipase |

| Antimicrobial Coating | Stainless steel | 90% reduction in E. coli adhesion |

Toxicological Profile

The safety profile of APTMS has been evaluated through various toxicity studies. It has shown low acute toxicity through oral, dermal, and inhalation routes, with no significant adverse effects observed at recommended exposure levels . However, it is essential to consider its hydrolytic instability, which can lead to the release of ethanol and other byproducts under certain conditions.

Analyse Chemischer Reaktionen

Hydrolysis and Condensation Reactions

APTMS undergoes hydrolysis in the presence of water, forming silanol intermediates that condense to create siloxane networks:

| Reaction | Conditions | Products | By-Products |

|---|---|---|---|

| Hydrolysis of methoxy groups | pH 4–9, ambient temperature | Silanol (Si–OH) intermediates | Methanol |

| Condensation | Elevated temperature (>60°C) or acidic pH | Siloxane (Si–O–Si) networks | Water |

-

Kinetics : Hydrolysis is rapid under acidic or alkaline conditions (half-life <1 hour at pH 4.7–9.0) but slower at neutral pH (56 hours at pH 7, 10°C) .

-

Mechanism :

Subsequent condensation forms polymeric siloxanes via:

Reaction with Carbonyl Compounds

The primary amine group reacts with aldehydes/ketones to form Schiff bases, enabling covalent immobilization of biomolecules or crosslinking:

-

Example : Reaction with glutaraldehyde enhances coating hydrophobicity and adhesion strength (contact angle increases by 15–25%) .

Surface Functionalization

APTMS forms covalent bonds with hydroxylated surfaces (e.g., SiO, TiO):

-

Applications : Improved adhesion in epoxy composites (flexural strength ↑30%) , chromium(VI) sorption via electrostatic NH/CrO interactions .

Catalytic and Reductive Reactions

The amine group participates in hydrogenation and catalytic cycles:

| Reaction | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Reduction of nitriles | Pt/C | H, 80°C | Synthesis of aminopropylsilanes |

| Cyclic carbonate formation | Cu/Zn Schiff base | CO, 100°C | 85–95% yield |

Stability and By-Product Considerations

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the molecular structure and purity of 3-Aminopropyltrimethylsilane in laboratory settings?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify the amine and methyl groups (δ ~0.6 ppm for Si–CH3 and δ ~1.5–2.7 ppm for NH2–CH2). Fourier-transform infrared spectroscopy (FTIR) can confirm Si–O–C bonds (absorption bands at ~1,080–1,100 cm⁻¹). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards can assess purity, especially for detecting hydrolysis byproducts like methanol. Cross-reference molecular weight (221.37 g/mol) and CAS number (919-30-2) with certified databases .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : Store in airtight containers under inert gas (e.g., nitrogen or argon) at temperatures below 25°C to prevent hydrolysis. Use desiccants to minimize moisture. During handling, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Safety data sheets (SDS) recommend full-body protection for concentrated solutions (>95%) due to flammability (flash point: 96°C) .

Q. What are the critical parameters to control during the synthesis of this compound to prevent premature hydrolysis?

- Methodology : Maintain anhydrous conditions by using dry solvents (e.g., toluene) and molecular sieves. Monitor reaction pH to avoid acidic or basic conditions that accelerate hydrolysis. Optimize reaction temperature (typically 80–100°C) and stoichiometry of precursors (e.g., chloropropyltrimethoxysilane and ammonia). Post-synthesis, use vacuum distillation to isolate the product and remove residual moisture .

Advanced Research Questions

Q. How can researchers address inconsistencies in silane layer thickness when using this compound for surface functionalization?

- Methodology : Inconsistent layer thickness often arises from variable substrate hydrophilicity or solvent polarity. Pre-treat substrates with oxygen plasma or piranha solution to standardize surface hydroxyl groups. Use ellipsometry or X-ray photoelectron spectroscopy (XPS) to quantify layer uniformity. Optimize deposition time (10–60 minutes) and silane concentration (0.1–2% v/v in ethanol/water mixtures). Contradictory data may stem from humidity variations; control ambient moisture using gloveboxes .

Q. What methodologies are recommended for quantifying amine group density on surfaces treated with this compound?

- Methodology : Employ colorimetric assays like the ninhydrin test or fluorescamine labeling to measure free amine groups. For precise quantification, use XPS to calculate the N/Si atomic ratio. Alternatively, conduct acid-base titration of surface-bound amines. Discrepancies in reported densities (e.g., 2–5 amines/nm²) may arise from differences in substrate roughness or solvent polarity during silanization .

Q. How can researchers resolve contradictory data on the reactivity of this compound with carboxylated vs. hydroxylated substrates?

- Methodology : Reactivity differences stem from pH-dependent amine-carboxyl interactions. For carboxylated surfaces (e.g., SiO2–COOH), use coupling agents like EDC/NHS to activate carboxyl groups before silanization. For hydroxylated surfaces (e.g., glass), ensure optimal silanol condensation by adjusting curing temperature (110–120°C for 1–2 hours). Conflicting results in crosslinking efficiency may require re-evaluating reaction time and solvent polarity (e.g., ethanol vs. toluene) .

Q. What strategies optimize the use of this compound as a coupling agent in nanocomposite synthesis?

- Methodology : Functionalize nanoparticles (e.g., SiO2, TiO2) by refluxing in a 1% silane solution in toluene for 4–6 hours. Centrifuge and wash with ethanol to remove unreacted silane. Validate functionalization via thermogravimetric analysis (TGA) to measure weight loss from amine decomposition (~200–300°C). For polymer composites, blend silanized nanoparticles at 1–5 wt% and assess mechanical properties via tensile testing. Contradictory mechanical data may arise from uneven dispersion; use sonication or surfactants to improve homogeneity .

Safety and Compliance Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.